molecular formula C12H16N4S B2436780 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 349116-17-2

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2436780
CAS No.: 349116-17-2
M. Wt: 248.35
InChI Key: SWQCDNFKIGLZDF-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their multidirectional biological activity and are present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

1,2,4-Triazoles can be synthesized using various methods, often involving the reaction of 3-amino-1,2,4-triazole . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The 1,2,4-triazole ring can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions . The electrolytic oxidation of 1,2,4-triazole destabilizes the compound, but distinct exothermic peaks are observed .

Scientific Research Applications

Synthesis and Structural Features

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives are a focus in organic chemistry due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity. These properties make these compounds promising for further research in chemical structure and biological activity for the search of biologically active substances. The synthesis and investigation of these compounds' physical and chemical properties have led to the identification of 10 new derivatives that are crystalline, odorless, insoluble in water, and soluble in organic solvents (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Electrochemical Behavior

The electrooxidation of derivatives like 4-amino-3-thio-5-phenyl-1,2,4-triazole in aqueous-alcoholic media has been explored. These compounds show an irreversible oxidation peak, indicating diffusion-controlled reactions. The study helps in understanding the redox behavior of these compounds under varying conditions, highlighting their potential applications in electrochemical processes (Fotouhi, Hajilari, & Heravi, 2002).

Antimicrobial Activities

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These include compounds like 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which have shown promising results against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Catalytic Activity in Palladium Complexes

Palladium(II) complexes involving triazole-based N-heterocyclic carbene ligands derived from this compound have been synthesized and characterized. These complexes showed promising performance in Suzuki–Miyaura cross-coupling reactions under mild conditions, demonstrating their potential in catalytic applications (Turek, Panov, Semler, Štěpnička, Proft, Padělková, & Růžička, 2014).

Safety and Hazards

While 1,2,4-triazoles have many therapeutic applications, they can also cause adverse events such as hepatotoxicity and hormonal problems .

Properties

IUPAC Name

4-amino-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(17)16(10)13/h4-7H,13H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQCDNFKIGLZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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